
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;ethane;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Streptomyces aureofaciens. It is widely used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. Achromycin hydrochloride works by inhibiting protein synthesis in bacteria, thereby preventing their growth and proliferation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Achromycin hydrochloride involves the fermentation of Streptomyces aureofaciens to produce tetracycline. The process includes several steps:
Fermentation: The bacterium is cultured in a nutrient-rich medium to produce tetracycline.
Isolation: The tetracycline is extracted from the fermentation broth using solvent extraction techniques.
Purification: The extracted tetracycline is purified through crystallization or chromatography.
Hydrochloride Formation: The purified tetracycline is reacted with hydrochloric acid to form tetracycline hydrochloride
Industrial Production Methods: On an industrial scale, the production of Achromycin hydrochloride follows similar steps but is optimized for large-scale operations. The fermentation process is carried out in large bioreactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .
化学反应分析
Types of Reactions: Achromycin hydrochloride undergoes various chemical reactions, including:
Oxidation: Achromycin hydrochloride can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the tetracycline molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the antibiotic’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products:
Oxidation Products: Various oxidized derivatives of tetracycline.
Reduction Products: Reduced forms of tetracycline with modified functional groups.
Substitution Products: Tetracycline derivatives with new functional groups
科学研究应用
Achromycin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antibiotic synthesis and modification.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Investigated for its potential in treating various bacterial infections and as a part of combination therapies.
Industry: Utilized in the development of new antibiotics and in veterinary medicine .
作用机制
Achromycin hydrochloride exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. The inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and replication .
Molecular Targets and Pathways:
30S Ribosomal Subunit: The primary target of Achromycin hydrochloride.
Protein Synthesis Pathway: The antibiotic disrupts the translation process, preventing the formation of essential proteins
相似化合物的比较
Achromycin hydrochloride belongs to the tetracycline class of antibiotics. Similar compounds include:
Doxycycline: A tetracycline derivative with a longer half-life and better absorption.
Minocycline: Known for its enhanced lipid solubility and ability to cross the blood-brain barrier.
Tigecycline: A newer tetracycline derivative with a broader spectrum of activity and reduced susceptibility to resistance mechanisms
Uniqueness: Achromycin hydrochloride is unique due to its broad-spectrum activity and its ability to inhibit protein synthesis in a wide range of bacteria. Its effectiveness against both gram-positive and gram-negative bacteria makes it a valuable antibiotic in clinical practice .
属性
分子式 |
C24H31ClN2O8 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC 名称 |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;ethane;hydrochloride |
InChI |
InChI=1S/C22H24N2O8.C2H6.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1-2H3;1H/t9-,10-,15-,21+,22-;;/m0../s1 |
InChI 键 |
GBJCZCWANPMCKS-UNCCBIAGSA-N |
手性 SMILES |
CC.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
规范 SMILES |
CC.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


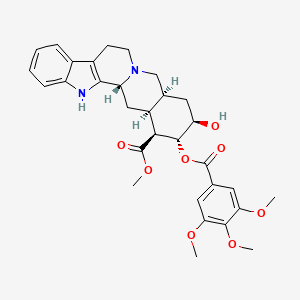
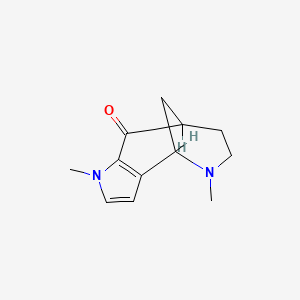

![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
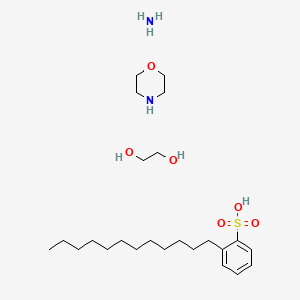
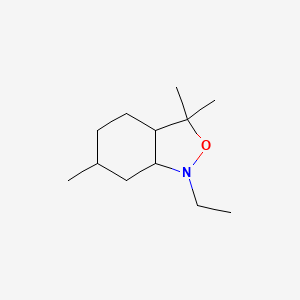
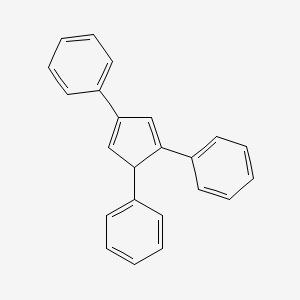
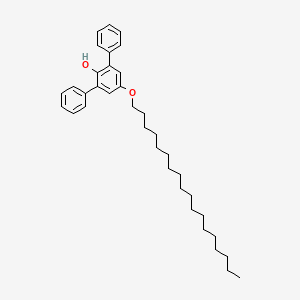
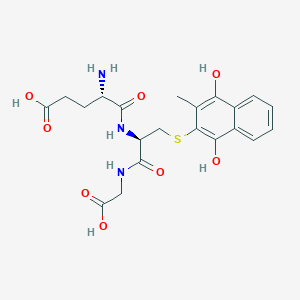
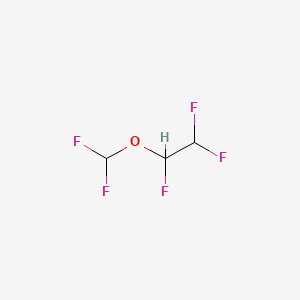
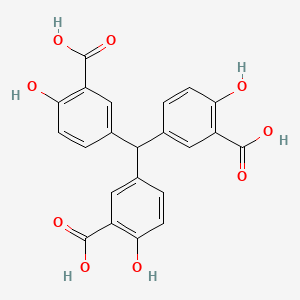
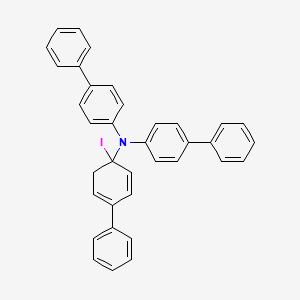

![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
